2-Bromo-5-ethoxybenzylalcohol
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Overview
Description
2-Bromo-5-ethoxybenzylalcohol, also known by its IUPAC name (2-bromo-5-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a benzyl alcohol moiety. It is commonly used in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-5-ethoxybenzylalcohol typically involves the bromination of 5-ethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-5-ethoxybenzylalcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield 2-bromo-5-ethoxybenzaldehyde, while reduction with LiAlH4 would produce 5-ethoxybenzyl alcohol.
Scientific Research Applications
2-Bromo-5-ethoxybenzylalcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxybenzylalcohol depends on its specific application. In chemical reactions, the bromine atom and the ethoxy group play crucial roles in determining the reactivity and selectivity of the compound. For example, in substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. The molecular targets and pathways involved vary based on the specific reaction or application being studied .
Comparison with Similar Compounds
2-Bromo-5-ethoxybenzylalcohol can be compared with other similar compounds such as:
2-Bromo-5-methoxybenzylalcohol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-4-ethoxybenzylalcohol: Similar structure but with the bromine atom in the 4-position instead of the 5-position.
2-Chloro-5-ethoxybenzylalcohol: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
(2-bromo-5-ethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHSPLBUTKPCIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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